

N-Methylnicotinic Acid: A Comprehensive Technical Guide on its Pharmacological Properties

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Compound of Interest

Compound Name: *Trigonelline*

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Abstract

N-methylnicotinic acid, also known as **trigonelline**, is a naturally occurring alkaloid found in various plants, including coffee and fenugreek. While structurally related to nicotinic acid (niacin), N-methylnicotinic acid exhibits a distinct pharmacological profile with a growing body of evidence supporting its therapeutic potential in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of N-methylnicotinic acid, focusing on its mechanism of action, pharmacokinetics, and diverse therapeutic effects. Quantitative data are summarized in tabular format for ease of comparison, and detailed methodologies for key experiments are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its molecular interactions and experimental investigation.

Introduction

N-methylnicotinic acid is a betaine of nicotinic acid. Its presence in the human diet, primarily through coffee consumption, has prompted investigations into its physiological and pharmacological effects. Unlike nicotinic acid, which is a well-known lipid-lowering agent that acts via the GPR109A receptor, N-methylnicotinic acid's mechanisms of action appear to be more diverse and independent of this receptor. Research has highlighted its potential in the

management of metabolic disorders, neurodegenerative diseases, inflammation, and cardiovascular conditions. This guide aims to consolidate the current scientific knowledge on N-methylnicotinic acid to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

N-methylnicotinic acid exerts its pharmacological effects through the modulation of multiple signaling pathways and molecular targets. Unlike nicotinic acid, it does not appear to be a potent agonist for the GPR109A receptor. Instead, its actions are mediated through various other mechanisms as detailed below.

Anti-inflammatory Effects

N-methylnicotinic acid has demonstrated significant anti-inflammatory properties in various preclinical models. Its primary mechanisms include the inhibition of pro-inflammatory signaling cascades.

- **NF- κ B Pathway:** N-methylnicotinic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.^{[1][2]} This suppression leads to a reduction in the production of inflammatory cytokines such as TNF- α and IL-6.^{[1][2]}
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. N-methylnicotinic acid can inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.^[2]

Metabolic Effects

N-methylnicotinic acid has shown promise in the management of metabolic disorders, particularly diabetes.

- **PPAR γ Modulation:** Molecular docking studies suggest that N-methylnicotinic acid can bind to Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.^{[3][4]} This interaction may contribute to its insulin-sensitizing effects.

- **Glucose and Lipid Metabolism:** In animal models of diabetes, N-methylnicotinic acid has been observed to improve glucose tolerance, enhance insulin secretion, and modulate lipid profiles.[\[4\]](#)[\[5\]](#)

Neuroprotective Effects

Emerging evidence suggests that N-methylnicotinic acid possesses neuroprotective properties.

- **Neurotransmitter Receptor Interaction:** Molecular docking studies indicate potential interactions with various neurotransmitter receptors, including GABA_A, GABA_B, and NMDA receptors, suggesting a role in neuromodulation.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- **Anti-inflammatory and Antioxidant Effects in the Brain:** By reducing neuroinflammation and oxidative stress, N-methylnicotinic acid may protect neurons from damage in conditions like Alzheimer's and Parkinson's disease.[\[8\]](#)

Cardioprotective Effects

Preclinical studies have indicated that N-methylnicotinic acid may offer protection against cardiovascular damage through its antioxidant and anti-inflammatory actions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of N-methylnicotinic acid have been investigated in animal models.

Parameter	Species	Route	Dose	C _{max}	T _{max}	t _{1/2}	AUC	Clearance	Reference
Pharmacokinetic Profile	Rat	Oral	-	12.3 ± 2.9 mg/L	1.2 ± 0.4 h	3.6 ± 0.3 h	-	0.9 ± 0.2 mL/min	[8]
Pharmacokinetic Profile	Rat	IV	-	-	-	3.4 ± 0.6 h	-	0.9 ± 0.2 mL/min	[8]

Table 1: Pharmacokinetic Parameters of N-methylnicotinic acid in Rats.

Quantitative Data on Molecular Interactions

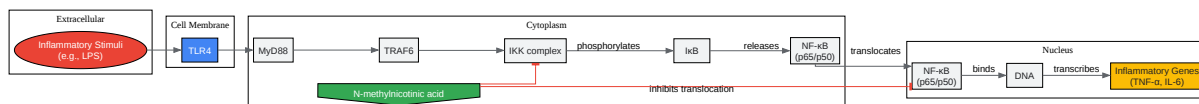
While experimental binding affinities (K_d , K_i) are not extensively reported, molecular docking studies have provided valuable insights into the binding potential of N-methylnicotinic acid to various targets.

Target Receptor	Ligand	Binding Score/Energy	Method	Reference
PPAR γ	Trigonelline	Glide energy: -17.636 kcal/mol	Molecular Docking	[3]
GABA α Receptor	Trigonelline	-1.62	Molecular Docking	[3]
GABA β Receptor	Trigonelline	-1.84	Molecular Docking	[3]
TGF β 3	Trigonelline	$\Delta G = -3.9$ kcal/mol	Molecular Docking	[9]
GLI2	Trigonelline	$\Delta G = -4.2$ kcal/mol	Molecular Docking	[9]
YAP1	Trigonelline	$\Delta G = -3.4$ kcal/mol	Molecular Docking	[9]

Table 2: Molecular Docking Scores of N-methylnicotinic acid with Various Receptors.

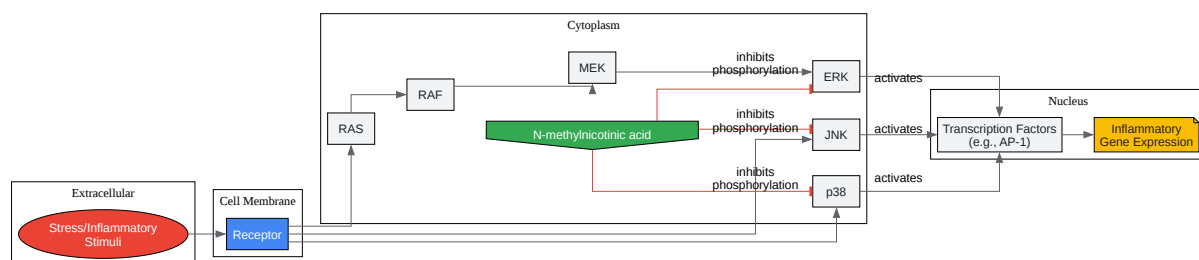
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by N-methylnicotinic acid.



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Caption: N-methylnicotinic acid inhibits the NF-κB signaling pathway.



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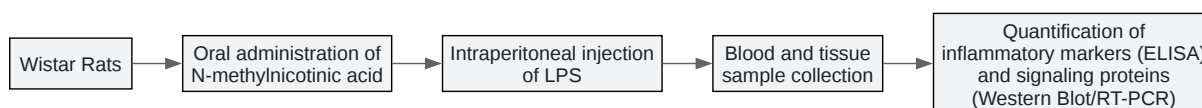
Caption: N-methylnicotinic acid modulates the MAPK signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed in key studies investigating the pharmacological properties of N-methylnicotinic acid.

In Vivo Anti-inflammatory Activity

- Model: Lipopolysaccharide (LPS)-induced inflammation in rats.[1]
- Protocol:
 - Male Wistar rats are administered N-methylnicotinic acid orally at various doses.
 - After a set period, LPS is injected intraperitoneally to induce an inflammatory response.
 - Blood and tissue samples (e.g., hippocampus) are collected.
 - Inflammatory markers such as TNF- α and IL-6 are quantified using ELISA.
 - Signaling pathway components (e.g., NF- κ B, TLR4) are analyzed by Western blot or RT-PCR.[1]



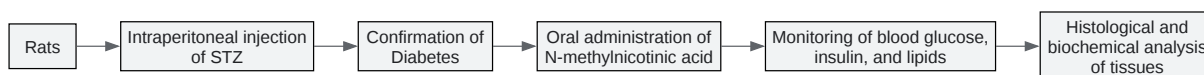
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Caption: Experimental workflow for in vivo anti-inflammatory studies.

In Vivo Anti-diabetic Activity

- Model: Streptozotocin (STZ)-induced diabetic rats.[4][5][10][11]
- Protocol:
 - Diabetes is induced in rats by a single intraperitoneal injection of STZ.

- Diabetic rats are treated with N-methylnicotinic acid orally for a specified duration.
- Blood glucose levels, serum insulin, and lipid profiles are monitored regularly.
- At the end of the study, kidney and other tissues are collected for histological examination and biochemical analysis of oxidative stress markers and inflammatory cytokines.[4][10]



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Caption: Experimental workflow for in vivo anti-diabetic studies.

Therapeutic Potential and Future Directions

The pharmacological properties of N-methylnicotinic acid highlight its potential as a therapeutic agent for a variety of conditions. Its multi-target mechanism of action, particularly its anti-inflammatory and metabolic modulatory effects, makes it an attractive candidate for further investigation.

Future research should focus on:

- Elucidating the precise molecular targets and obtaining experimental binding affinities.
- Conducting more extensive preclinical studies in various disease models to establish efficacy and safety.
- Investigating its potential synergistic effects with other therapeutic agents.
- Exploring its clinical relevance through well-designed human trials.

Conclusion

N-methylnicotinic acid is a promising natural compound with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and metabolism

provides a strong rationale for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals to facilitate and guide future investigations into the pharmacological properties and therapeutic applications of N-methylnicotinic acid.

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